Cas no 2809-75-8 (1-ethynyl-1-methylcyclopropane)

1-Ethynyl-1-methylcyclopropane is a highly reactive alkyne-functionalized cyclopropane derivative, characterized by its strained three-membered ring and terminal ethynyl group. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for cycloaddition reactions and ring-opening polymerizations. The compound's compact yet strained framework enables the formation of complex cyclic and polycyclic structures with high efficiency. Its methyl substitution enhances stability while retaining reactivity, offering a balance between handling and functional utility. Suitable for use in pharmaceuticals, agrochemicals, and advanced materials, 1-ethynyl-1-methylcyclopropane is favored for its versatility in constructing carbon-carbon bonds and introducing cyclopropane motifs into target molecules.
1-ethynyl-1-methylcyclopropane structure
2809-75-8 structure
商品名:1-ethynyl-1-methylcyclopropane
CAS番号:2809-75-8
MF:C6H8
メガワット:80.12772
MDL:MFCD27948672
CID:1433720
PubChem ID:21590560

1-ethynyl-1-methylcyclopropane 化学的及び物理的性質

名前と識別子

    • Cyclopropane, 1-ethynyl-1-methyl-
    • 1-ethynyl-1-methylcyclopropane
    • SY058218
    • AB91826
    • C93202
    • AKOS033999893
    • MFCD27948672
    • 2809-75-8
    • DLXBUAFBLMXVMT-UHFFFAOYSA-N
    • EN300-332510
    • 1-ethynyl-1-methyl-cyclopropane
    • MDL: MFCD27948672
    • インチ: InChI=1S/C6H8/c1-3-6(2)4-5-6/h1H,4-5H2,2H3
    • InChIKey: DLXBUAFBLMXVMT-UHFFFAOYSA-N
    • ほほえんだ: CC1(CC1)C#C

計算された属性

  • せいみつぶんしりょう: 80.06264
  • どういたいしつりょう: 80.062600255g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 98.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 0

1-ethynyl-1-methylcyclopropane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-332510-10.0g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
10.0g
$4299.0 2023-02-23
Enamine
EN300-332510-1.0g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
1g
$0.0 2023-06-07
Enamine
EN300-332510-0.1g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
0.1g
$347.0 2023-09-04
1PlusChem
1P01C0RW-2.5g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
2.5g
$2484.00 2024-05-07
A2B Chem LLC
AW39692-1g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
1g
$1087.00 2024-04-20
Enamine
EN300-332510-1g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
1g
$999.0 2023-09-04
A2B Chem LLC
AW39692-100mg
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
100mg
$401.00 2024-04-20
A2B Chem LLC
AW39692-250mg
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
250mg
$555.00 2024-04-20
A2B Chem LLC
AW39692-2.5g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
2.5g
$2098.00 2024-04-20
A2B Chem LLC
AW39692-5g
1-ethynyl-1-methylcyclopropane
2809-75-8 95%
5g
$3088.00 2024-04-20

1-ethynyl-1-methylcyclopropane 関連文献

1-ethynyl-1-methylcyclopropaneに関する追加情報

Comprehensive Guide to 1-Ethynyl-1-methylcyclopropane (CAS No. 2809-75-8): Properties, Applications, and Industry Insights

1-Ethynyl-1-methylcyclopropane (CAS No. 2809-75-8) is a specialized organic compound belonging to the class of cyclopropane derivatives. Its unique molecular structure, featuring a cyclopropane ring substituted with an ethynyl group and a methyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in pharmaceutical synthesis, material science, and agrochemical development.

The compound's CAS number 2809-75-8 serves as a unique identifier in chemical databases, ensuring accurate referencing across scientific literature. Its systematic name, 1-ethynyl-1-methylcyclopropane, reflects its IUPAC nomenclature, while alternative names like methylcyclopropylacetylene may also appear in older publications. This versatility in naming underscores the importance of using standardized identifiers like CAS numbers for precise communication.

Recent advancements in click chemistry and bioorthogonal reactions have renewed interest in compounds containing alkyne functional groups like 1-ethynyl-1-methylcyclopropane. The compound's strained ring system combined with its terminal alkyne moiety creates unique reactivity patterns that researchers are exploring for drug discovery applications. These properties align with current trends in fragment-based drug design and small molecule therapeutics.

From a materials science perspective, 1-ethynyl-1-methylcyclopropane shows promise as a building block for advanced polymers and nanomaterials. The cyclopropane ring introduces interesting steric and electronic effects that can influence material properties, while the ethynyl group provides a handle for further functionalization through cross-coupling reactions or polymerization processes. These characteristics make it particularly relevant in the development of specialty coatings and electronic materials.

The synthesis of 1-ethynyl-1-methylcyclopropane typically involves cyclopropanation reactions followed by alkynylation steps. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Researchers are particularly interested in developing catalytic methods for its production, which aligns with current industry priorities for cost-effective synthesis and reduced environmental impact.

Analytical characterization of 1-ethynyl-1-methylcyclopropane typically employs techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's distinct spectral signatures, particularly the alkyne C≡C stretch in IR and characteristic proton signals in 1H NMR, make it readily identifiable. These analytical methods are crucial for quality control in industrial applications and for verifying compound identity in research settings.

In the context of medicinal chemistry, the cyclopropane moiety of 1-ethynyl-1-methylcyclopropane is noteworthy for its ability to influence bioavailability and metabolic stability of potential drug candidates. The compound serves as a valuable pharmacophore in drug design, particularly for targeting enzyme inhibition and receptor modulation. This application area has gained significant attention in recent years, with many researchers exploring its potential in cancer therapeutics and neurological disorders.

The commercial availability of 1-ethynyl-1-methylcyclopropane (CAS No. 2809-75-8) has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various purity grades, from research-grade (95-98%) to high-purity (>99%) specifications. Proper storage conditions, typically under inert atmosphere at low temperatures, are essential to maintain its stability over time.

Looking ahead, the future applications of 1-ethynyl-1-methylcyclopropane appear promising in emerging fields such as bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). Its unique structural features make it particularly suitable for developing bifunctional molecules in these cutting-edge therapeutic approaches. As the chemical industry continues to evolve toward more targeted therapies and precision medicine, compounds like 1-ethynyl-1-methylcyclopropane will likely play increasingly important roles.

For researchers working with 1-ethynyl-1-methylcyclopropane, understanding its structure-activity relationships and reactivity patterns is crucial. The compound's behavior in various organic transformations, including cycloadditions, metal-catalyzed couplings, and nucleophilic additions, offers numerous possibilities for synthetic innovation. These fundamental studies contribute to our broader understanding of strained ring chemistry and alkyne reactivity.

In conclusion, 1-ethynyl-1-methylcyclopropane (CAS No. 2809-75-8) represents a fascinating case study in modern organic chemistry. Its combination of steric strain and functional group versatility makes it valuable across multiple disciplines. As research continues to uncover new applications and synthetic methods, this compound will undoubtedly remain an important tool for chemists working at the forefront of molecular design and chemical innovation.

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